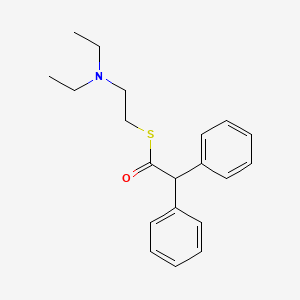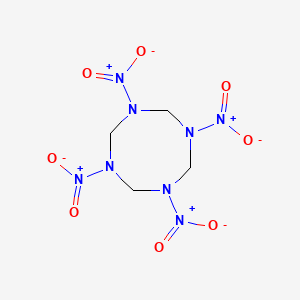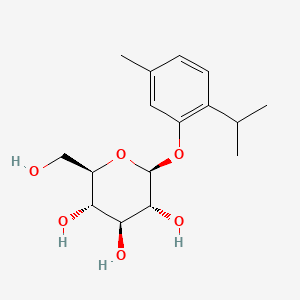
チモール-β-D-グルコシド
説明
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl (BGM-2-MP) is a synthetic carbohydrate derivative that has been used in a variety of applications, from drug discovery to food processing. BGM-2-MP is a versatile molecule that can be used in a variety of ways, from being used as a substrate for enzyme-catalyzed reactions to being used as a building block for chemical synthesis. BGM-2-MP has also been used as a tool for studying the structure and function of enzymes, and has been used in drug discovery and development.
科学的研究の応用
がん研究
チモール-β-D-グルコシドは、結腸直腸がん細胞を含むさまざまな種類の腫瘍細胞株に対する効果について研究されてきました {svg_1}. チモールの疎水性により、幅広い用途が制限されているため、親水性を向上させるためにチモール-β-D-グルコシドなどの新しい誘導体が合成されました {svg_2}. ある研究では、チモールの誘導体が、標準的なチモールよりもはるかに低い濃度でさえ、結腸直腸がん細胞に細胞毒性/遺伝毒性効果があることが確認されました {svg_3}.
抗菌研究
チモール-β-D-グルコシドは、離乳子豚および肥育豚における人獣共通感染症の保有量を減らすための潜在的なプレバイオティック介入として評価されています {svg_4}. これは、チモールよりも回腸逆転セグメントでの吸収に対する抵抗性があり、近位腸での分解と吸収に抵抗する一方で、遠位腸の微生物β-グルコシダーゼによって加水分解されるため、プレバイオティックとして機能する可能性があります {svg_5}.
食品安全
食料生産動物の腸は、食中毒菌の貯蔵庫です。 チモール-β-D-グルコシドは、これらの病原菌の保有量を減らすための可能性について研究されています {svg_6}. しかし、2つのin vivo研究の結果は、豚の腸におけるカンピロバクター、大腸菌、またはサルモネラ・チフィムリウムに対するチモール-β-D-グルコシドの抗菌効果はほとんどないことを明らかにしました {svg_7}.
製薬研究
チモール-β-D-グルコシドは、製薬業界における可能性について探索されています。 その特性により、特に抗菌特性と抗がん特性が有益となる可能性のある疾患の治療における薬剤開発の候補となっています {svg_8} {svg_9}.
化学研究
チモール-β-D-グルコシドは、そのユニークな構造と特性により、化学研究においても注目されています。 さまざまな化学反応において、同様の化合物の挙動を研究するためのモデル化合物として使用できます {svg_10} {svg_11}.
生化学研究
生化学研究では、チモール-β-D-グルコシドは、特にグルコシドを分解する酵素の酵素活性を研究するために使用できます。 これは、酵素機構と速度論に関する貴重な洞察を提供できます {svg_12} {svg_13}.
作用機序
Target of Action
Thymol-beta-D-glucoside, a derivative of thymol, has been shown to have significant effects on various types of tumor cell lines, including colorectal cancer cells . The primary targets of this compound are the cancer cells themselves, where it induces programmed cell death (apoptosis), halts the cell division cycle (cell cycle arrest), and inhibits cancer spread (metastasis) .
Mode of Action
Thymol-beta-D-glucoside interacts with its targets by modulating critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin . These interactions result in the induction of apoptosis, cell cycle arrest, and inhibition of metastasis .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to increase reactive oxygen species (ROS) production, particularly hydrogen peroxide . This increase in ROS production can lead to oxidative stress in the cancer cells, contributing to their death .
Pharmacokinetics
Thymol-beta-D-glucoside is reported to be more resistant to absorption than thymol in everted jejunal segments . This resistance to absorption could potentially allow the compound to reach the lower gut, where it can exert its effects on cancer cells . .
Result of Action
The result of Thymol-beta-D-glucoside’s action is a significant decrease in the viability of cancer cells. It has been shown to have a cyto/genotoxic effect on colorectal cancer cells, even at much lower concentrations than standard thymol .
Action Environment
The effect of Thymol-beta-D-glucoside on tumor cells depends on its chemical structure . . It is also important to note that the hydrophobic properties of thymol prevent its wider use, and therefore, new derivatives like Thymol-beta-D-glucoside have been synthesized with respect to hydrophilic properties .
生化学分析
Biochemical Properties
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is glucosidase, which catalyzes the hydrolysis of the glycosidic bond in glucosides. This interaction is crucial for the metabolism of carbohydrates and the release of glucose. Additionally, this compound can interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in glucose metabolism. This compound can modulate gene expression related to metabolic enzymes, thereby influencing cellular metabolism. In some cell types, it has been shown to enhance glucose uptake and utilization, which can impact overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, involves its binding interactions with specific biomolecules. It can act as a substrate for glucosidase enzymes, leading to the hydrolysis of its glycosidic bond and the release of glucose. This process is essential for the regulation of glucose levels in cells. Additionally, this compound can inhibit or activate certain enzymes, thereby modulating metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, vary with different dosages in animal models. At low doses, it may enhance glucose metabolism and improve energy balance. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, is involved in several metabolic pathways. It is primarily metabolized by glucosidase enzymes, which hydrolyze its glycosidic bond to release glucose. This process is crucial for maintaining glucose homeostasis in cells. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes and altering metabolite levels .
Transport and Distribution
The transport and distribution of beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, within cells and tissues are facilitated by specific transport proteins. These proteins help in the uptake and movement of the compound across cellular membranes. Once inside the cells, it can be distributed to various organelles, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, is localized in specific subcellular compartments. It can be found in the cytoplasm, where it interacts with metabolic enzymes and participates in biochemical reactions. Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can influence energy metabolism. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations .
特性
IUPAC Name |
2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h4-6,8,12-20H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGIQVSMCHAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874851 | |
| Record name | GLUCOPYRANOSIDE,2-IPR-5-ME PHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20772-23-0 | |
| Record name | GLUCOPYRANOSIDE,2-IPR-5-ME PHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thymol-beta-D-glucoside interact with target proteins?
A2: While specific interaction details are not provided in the provided abstracts, one study demonstrated that Thymol-beta-D-glucoside exhibited the highest binding affinity (-10.1846kcal/mol) with a tuberculosis-related protein. [] It also showed strong binding to diabetic (-10.8736kcal/mol) and cancer-related proteins (-11.4109kcal/mol). [] This suggests potential inhibitory effects on these targets, although the exact mechanisms of action remain to be elucidated.
Q2: What is the drug-likeness potential of Thymol-beta-D-glucoside?
A3: Thymol-beta-D-glucoside demonstrated favorable drug-likeness properties based on Lipinski's rule of five and showed a low toxicity profile in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. [] This suggests its suitability as a potential drug candidate.
Q3: Are there any other bioactive compounds found alongside Thymol-beta-D-glucoside in natural sources?
A4: Yes, research on edible bird's nests (EBN) identified several bioactive compounds with potential antiviral and anti-inflammatory properties against SARS-COV-2, including 9-O-acetylated GD3, glycopeptide, N-acetyl neuraminic acid, N-glycolyl-neuraminic acid, and sialic acid. [] These compounds, along with Thymol-beta-D-glucoside, highlight the potential of natural sources in drug discovery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



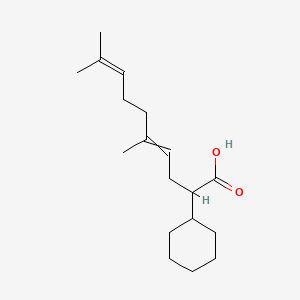
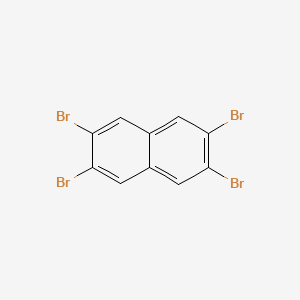
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)

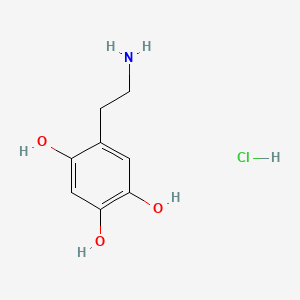
![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)
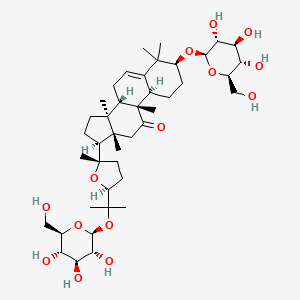

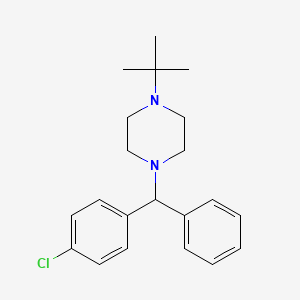
![1-[2-Ethoxy-2-(pyridin-3-yl)ethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1203281.png)

